![molecular formula C19H21FN4O B2623415 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone CAS No. 2034303-22-3](/img/structure/B2623415.png)
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone
is a complex organic molecule. It contains a 1H-1,2,3-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . The compound also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The compound has a cyclopropyl group, which is a three-membered carbon ring, attached to the 1,2,3-triazole ring .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a 1H-1,2,3-triazole ring attached to a pyrrolidine ring via a single bond. The 1,2,3-triazole ring also has a cyclopropyl group attached to it. Additionally, the compound has a cyclopropyl group and a fluorophenyl group attached to it .Applications De Recherche Scientifique
Treatment of Anemia
This compound has been identified as a potential treatment for anemia, particularly chronic anemia or anemia associated with chronic kidney disease, dialysis, or cancer chemotherapy .
Treatment of Ischemia
The compound could be used in the treatment of ischemia, a condition characterized by reduced blood supply to a part of the body .
Treatment of Stroke
Stroke, a condition caused by interrupted blood supply to the brain, could potentially be treated with this compound .
Cardiovascular System Repair
Damage to the cardiovascular system during ischemia could potentially be repaired using this compound .
Wound Healing Enhancement
The compound could potentially enhance wound healing, which could be particularly useful in the treatment of chronic or non-healing wounds .
Reduction of Scarring
This compound could potentially be used to reduce scarring, which could be beneficial in the treatment of conditions such as keloids or hypertrophic scars .
Enhancement of Angiogenesis or Arteriogenesis
Angiogenesis (the formation of new blood vessels) and arteriogenesis (the growth of pre-existing arteries) could potentially be enhanced by this compound, which could be beneficial in the treatment of conditions such as peripheral artery disease .
Cancer Treatment
Finally, this compound could potentially be used in the treatment of cancer. It has been identified as a potential inhibitor of VHL, a protein that is often mutated in kidney cancer .
Orientations Futures
The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its potential biological activities. Given the wide range of biological activities exhibited by similar 1H-1,2,3-triazole compounds, this compound could be a potential candidate for drug development .
Propriétés
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O/c20-15-5-3-14(4-6-15)19(8-9-19)18(25)23-10-7-16(11-23)24-12-17(21-22-24)13-1-2-13/h3-6,12-13,16H,1-2,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUQNTMSKWTADZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.